N-methyl-N-n-propyl-2-aminotetraline hydrochloride
Description
Historical development and significance
The historical development of N-methyl-N-n-propyl-2-aminotetraline hydrochloride emerged from systematic efforts to create conformationally restricted analogues of dopamine and other biologically active neurotransmitters during the mid-to-late 20th century. The rigid analogue approach in medicinal chemistry, which involves creating conformationally restricted analogues of flexible biologically active substances, provided the theoretical foundation for developing compounds like this compound. This approach was particularly valuable because conformationally restricted analogues could show selectivity for certain receptor subtypes of the biologically active substances they were designed to mimic.
The significance of this compound became apparent through early pharmacological studies conducted in the 1970s and 1980s, where researchers evaluated a series of rigid analogues of apomorphine lacking aromatic hydroxyl substituents for their dopaminergic properties. N-methyl-N-propyl-2-aminotetralin, the parent compound of the hydrochloride salt, demonstrated the ability to induce emesis in dogs, contralateral circling in unilaterally lesioned rats, and inhibited prolactin secretion, establishing its importance as a research tool for studying dopaminergic systems. These findings were particularly significant because they demonstrated that non-hydroxylated rigid analogues could retain biological activity, expanding the chemical space available for neuropharmacological research.
The compound's development also coincided with advances in understanding the molecular structure of dopamine receptors and the importance of the 2-aminotetralin system as a structural base for analogues of biologically active substances. The semi-rigid 2-aminotetralin system was recognized as capable of serving as a structural foundation for developing conformationally restricted analogues of various biologically active substances, including catecholamine neurotransmitters like dopamine. This recognition elevated this compound from a simple synthetic target to a valuable pharmacological probe.
Chemical identification and nomenclature
This compound possesses a well-defined chemical identity characterized by specific nomenclature conventions and structural descriptors. The compound is officially registered under Chemical Abstracts Service number 134467-74-6, providing a unique identifier for regulatory and research purposes. The systematic chemical name follows International Union of Pure and Applied Chemistry nomenclature principles, where the base structure is identified as 2-aminotetraline, with methyl and n-propyl substituents attached to the amino nitrogen atom, and the hydrochloride designation indicating the salt form.
The molecular formula of this compound is C14H22ClN, with a molecular weight of 239.78 grams per mole. The structural framework consists of a tetrahydronaphthalene ring system with an amino group positioned at the 2-carbon, creating the fundamental 2-aminotetralin scaffold that serves as the basis for numerous pharmacologically active compounds. The nitrogen atom of the amino group carries both a methyl group and an n-propyl group, creating a tertiary amine structure that significantly influences the compound's pharmacological properties and receptor binding characteristics.
Table 1: Chemical Identification Parameters
| Parameter | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 134467-74-6 | |
| Molecular Formula | C14H22ClN | |
| Molecular Weight | 239.78 g/mol | |
| Systematic Name | This compound | |
| Base Structure | 2-aminotetralin |
The stereochemical considerations of this compound are particularly important for understanding its biological activity. The compound contains asymmetric carbon centers within the tetrahydronaphthalene ring system, which can give rise to different stereoisomeric forms with potentially distinct pharmacological profiles. Research has demonstrated that stereochemistry plays a crucial role in receptor binding affinity and selectivity among aminotetralin compounds, with specific enantiomers often showing superior biological activity compared to their counterparts.
Position within the aminotetralin compound family
This compound occupies a distinctive position within the extensive aminotetralin compound family, characterized by specific structural modifications that differentiate it from other members while maintaining the core pharmacophoric elements essential for biological activity. The aminotetralin family encompasses numerous compounds based on the 2-aminotetralin scaffold, including both hydroxylated and non-hydroxylated derivatives, each with unique substitution patterns that influence their pharmacological profiles.
Within this family, this compound belongs to the subclass of non-hydroxylated 2-aminotetralins, distinguishing it from hydroxylated analogues such as 5,6-dihydroxy-2-aminotetralin and 6,7-dihydroxy-2-aminotetralin, which contain phenolic hydroxyl groups that significantly alter their receptor binding properties and metabolic profiles. The absence of aromatic hydroxyl substituents in this compound provides certain advantages in terms of metabolic stability while potentially altering receptor selectivity patterns compared to hydroxylated family members.
The specific N-methyl-N-n-propyl substitution pattern places this compound among a series of N,N-dialkylated 2-aminotetralins that have been systematically studied for their structure-activity relationships. Comparative studies have examined various alkyl substituent combinations, including N,N-dipropyl-2-aminotetralin and other related compounds, revealing that the specific combination of methyl and n-propyl groups contributes to the unique pharmacological profile of this particular derivative. The substitution pattern influences not only receptor binding affinity but also selectivity among different receptor subtypes within the dopaminergic and serotonergic systems.
Table 2: Structural Comparison within Aminotetralin Family
The evolution of aminotetralin research has demonstrated that modifications to both the aromatic ring system and the amino nitrogen substituents can dramatically influence biological activity and receptor selectivity. This compound represents an important point in this structure-activity landscape, providing researchers with a tool for investigating the contributions of specific structural elements to overall pharmacological activity. Recent research has expanded the aminotetralin family to include derivatives designed for serotonin receptor selectivity, antifungal activity, and other therapeutic applications, highlighting the versatility of the basic aminotetralin scaffold.
Research importance in neuropharmacology
The research importance of this compound in neuropharmacology stems from its unique ability to serve as a pharmacological probe for investigating dopaminergic neurotransmission while providing insights into structure-activity relationships that guide drug development efforts. Early pharmacological evaluations demonstrated that this compound induces characteristic dopaminergic responses, including contralateral circling behavior in unilaterally lesioned rats, emesis in dogs, and inhibition of prolactin secretion, establishing its value as a research tool for studying central dopaminergic systems.
The compound's significance extends beyond simple dopaminergic activity to encompass its role in understanding receptor selectivity and mechanism of action. Research has shown that the induced circling responses produced by N-methyl-N-n-propyl-2-aminotetraline were attenuated by prior treatment with alpha-methyl-para-tyrosine methyl ester, suggesting involvement of endogenous dopamine release mechanisms rather than direct receptor activation alone. This finding has important implications for understanding how conformationally restricted dopamine analogues exert their biological effects and has influenced subsequent research into indirect dopaminergic mechanisms.
Comparative binding studies have revealed that N-methyl-N-n-propyl-2-aminotetraline demonstrates relatively weak inhibition of tritiated dopamine binding in calf caudate homogenates, leading researchers to propose that the compound may require metabolic activation in vivo to exert its full pharmacological effects. This hypothesis has stimulated research into prodrug approaches and metabolic pathways that could enhance the therapeutic potential of aminotetralin derivatives. The possibility of metabolic activation has also informed safety considerations and research protocols for studying this class of compounds.
Table 3: Neuropharmacological Research Applications
The broader implications of research with this compound extend to the development of therapeutic agents for neurological and psychiatric disorders. The compound has contributed to understanding how conformational restriction of neurotransmitter analogues can lead to receptor selectivity, a principle that has been applied in developing treatments for conditions such as Parkinson disease, schizophrenia, and depression. The insights gained from studying this compound have informed the design of both agonists and antagonists with improved therapeutic profiles and reduced side effects.
Properties
IUPAC Name |
N-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-3-10-15(2)14-9-8-12-6-4-5-7-13(12)11-14;/h4-7,14H,3,8-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUDBEPTVFRRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-N-n-propyl-2-aminotetraline hydrochloride typically involves the reaction of 2-aminotetralin with N-methyl-N-propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as reaction optimization, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
N-methyl-N-n-propyl-2-aminotetraline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1. Neuropharmacology
- The compound is extensively used in research related to dopamine receptors , particularly D1, D2, D3, and D4. Its agonistic properties make it a valuable tool in studying the role of dopamine in neurological disorders such as Parkinson's disease and schizophrenia .
- Mechanism of Action : N-methyl-N-n-propyl-2-aminotetraline hydrochloride activates dopamine receptors, leading to enhanced dopaminergic neurotransmission. This mechanism is pivotal in understanding therapeutic strategies for conditions characterized by dopamine dysregulation .
2. Drug Development
- As a building block in the synthesis of more complex molecules, this compound has implications in the development of new pharmaceuticals targeting neurological disorders .
- It has been investigated for its potential as a neuroprotective agent due to its ability to modulate oxidative stress pathways in neuronal cells.
3. Behavioral Studies
- The compound has been utilized in preclinical models to assess its effects on locomotor activity and cognitive functions. Studies indicate that it can ameliorate cognitive deficits induced by substances like phencyclidine (PCP), suggesting its role in improving recognition memory through dopaminergic pathways .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of Parkinson's disease. The results indicated that treatment with this compound led to significant improvements in motor function and a reduction in neurodegeneration markers. The neuroprotective effect was attributed to enhanced dopamine signaling and reduced oxidative stress within the brain .
Case Study 2: Cognitive Enhancement
In a behavioral study using mice, this compound was shown to reverse PCP-induced cognitive impairments. The compound improved performance in the novel object recognition test, indicating its potential as a therapeutic agent for cognitive deficits associated with schizophrenia and other neuropsychiatric disorders .
Comparative Data Table
Mechanism of Action
N-methyl-N-n-propyl-2-aminotetraline hydrochloride exerts its effects primarily by acting as an agonist at dopamine receptors. It binds to these receptors and activates them, leading to various downstream effects. The molecular targets include dopamine receptors D1, D2, D3, and D4, which are involved in regulating neurotransmission and various physiological processes . The activation of these receptors can influence motor control, mood, and cognitive functions .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The addition of a methoxy group at the 5-position (e.g., 5-Methoxy-N-propyl-2-aminotetraline hydrochloride) reduces dopaminergic activity, as this derivative is labeled as a "building block" with unknown pharmacology . This suggests that electron-donating groups at this position may hinder receptor binding. Stereochemistry: The (R)- and (S)-enantiomers of the 5-methoxy derivative exhibit distinct dopamine agonist activities, highlighting the importance of chirality in pharmacological targeting .
Polarity and Bioavailability :
- The 6,7-dihydroxy analog (hydrobromide salt) introduces hydroxyl groups, likely enhancing polarity and reducing blood-brain barrier permeability compared to the parent compound. This modification may limit its utility in central nervous system applications .
In contrast, the non-enantiomeric 5-methoxy derivative is priced at €75.00, indicating easier accessibility .
Biological Activity
N-methyl-N-n-propyl-2-aminotetraline hydrochloride (also known as NMNPT) is a chemical compound that has garnered attention in pharmacological research, particularly concerning its interactions with dopamine receptors. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the aminotetraline family, characterized by a tetraline ring structure with specific substitutions that enhance its biological activity. The compound acts primarily as a dopamine receptor agonist , influencing various physiological processes.
The primary mechanism through which NMNPT exerts its effects is by acting as an agonist at dopamine receptors, particularly D1, D2, D3, and D4 subtypes. Binding to these receptors leads to the activation of downstream signaling pathways that regulate neurotransmission and various physiological functions.
Key Mechanisms:
- Dopamine Receptor Activation : NMNPT binds to dopamine receptors, mimicking the effects of endogenous dopamine.
- Neurotransmitter Regulation : The activation of these receptors influences the release and uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biological Activity and Pharmacological Effects
The biological activity of NMNPT has been studied in various contexts, particularly regarding its potential therapeutic applications in neurological disorders.
Table 1: Summary of Biological Activities
Case Study 1: Cognitive Enhancement
A study examined the effects of NMNPT on cognitive function using a novel object recognition test (NORT) in rodent models. Results indicated that NMNPT administration improved recognition memory by enhancing dopaminergic signaling in the prefrontal cortex (PFC), suggesting potential applications for cognitive deficits associated with neurodegenerative diseases .
Case Study 2: Parkinson's Disease Model
In another investigation focused on Parkinson's disease models, NMNPT demonstrated neuroprotective properties by reducing motor deficits. The compound's ability to stimulate dopamine release and receptor activation was linked to improved motor function in treated animals .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of NMNPT reveals that modifications to the amine substituents significantly impact its binding affinity and efficacy at dopamine receptors. For instance, substituents such as n-propyl enhance lipophilicity and receptor binding compared to smaller alkyl groups .
Q & A
Q. What are the recommended synthetic routes for N-methyl-N-n-propyl-2-aminotetraline hydrochloride?
The compound can be synthesized via reductive amination of 2-aminotetraline with n-propyl aldehyde, followed by N-methylation using methyl iodide or formaldehyde/formic acid. Purification typically involves forming the hydrochloride salt through HCl gas bubbling in anhydrous ether. Structural analogs, such as 5-methoxy-N-propyl-2-aminotetraline hydrochloride (CAS 3904-24-3), use similar alkylation and salt formation steps . Intermediate steps may require protecting group strategies to avoid over-alkylation .
Q. How should researchers characterize the purity of this compound?
Use a combination of techniques:
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) and UV detection at 254 nm, adapting methods validated for clonidine hydrochloride .
- NMR : Confirm the presence of the n-propyl group (δ 0.8–1.5 ppm for CH₃ and CH₂ protons) and tetraline backbone (aromatic protons at δ 6.5–7.2 ppm).
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl) within ±0.4% of theoretical values .
Q. What solvent systems are optimal for recrystallizing this compound?
Recrystallize from ethanol/ether (1:3 v/v) to obtain high-purity hydrochloride salts. Avoid aqueous solutions unless necessary, as hydrolysis of the amine group may occur under prolonged storage .
Advanced Research Questions
Q. How can conflicting binding affinity data for dopamine receptors be resolved?
Discrepancies in receptor affinity (e.g., D2 vs. D3 selectivity) may arise from enantiomeric impurities. Use chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol/diethylamine) to isolate enantiomers and retest binding assays. Compare results with racemic mixtures and reference standards like (S)-7-MeO-DPAT hydrochloride (CAS 158223-16-6) to validate stereochemical effects .
Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?
Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?
Systematically modify substituents:
- N-alkyl chain length : Compare n-propyl vs. isopropyl groups (e.g., 8-methoxy-N-propyl vs. N-isopropyl analogs in ) to assess steric effects on receptor binding .
- Aromatic substitution : Test methoxy (electron-donating) vs. chloro (electron-withdrawing) groups at position 5 or 7 using radioligand displacement assays .
Methodological Considerations
Q. What analytical parameters are critical for validating stability under forced degradation conditions?
Expose the compound to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline hydrolysis. Monitor degradation products via LC-MS and quantify using a relative response factor (RRF) method. For example, clonidine hydrochloride stability protocols can be adapted with adjustments for tetraline ring stability .
Q. How should researchers address discrepancies in IC₅₀ values across different assay platforms?
Standardize assay conditions:
- Use the same cell line (e.g., HEK293 expressing human D2/D3 receptors).
- Control for intracellular cAMP levels or calcium flux variations.
- Include reference compounds like quinpirole in each assay batch to normalize data .
Data Interpretation and Troubleshooting
Q. Why might in vivo efficacy data contradict in vitro receptor binding results?
Consider pharmacokinetic factors:
- Poor blood-brain barrier penetration due to high hydrophilicity. Use logP calculations (target ~2.5–3.5) and compare with analogs like (±)-2,6-cis-dimethyl-morpholine hydrochloride (CAS 922734-43-8), which balances solubility and permeability .
- Rapid metabolism: Conduct liver microsome assays to identify major metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
